
3,9-Bis(2,3-epoxypropyl)-3,9-diazaspiro(5.5)undecane
描述
CB 1762 是一种合成化合物,由于其独特的化学性质和潜在应用,在各个科学领域引起了广泛的兴趣。它以其与特定分子靶标相互作用的能力而闻名,使其成为研究和工业应用中的一种宝贵工具。
属性
CAS 编号 |
94372-84-6 |
|---|---|
分子式 |
C15H26N2O2 |
分子量 |
266.38 g/mol |
IUPAC 名称 |
3,9-bis(oxiran-2-ylmethyl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H26N2O2/c1-5-16(9-13-11-18-13)6-2-15(1)3-7-17(8-4-15)10-14-12-19-14/h13-14H,1-12H2 |
InChI 键 |
XMMCHPFPYLQNKR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC12CCN(CC2)CC3CO3)CC4CO4 |
产品来源 |
United States |
准备方法
合成路线和反应条件
CB 1762 的合成通常涉及一个多步骤过程,包括形成中间体化合物,然后在特定的反应条件下得到最终产物。常见的合成路线包括:
中间体的初始形成: 此步骤涉及通过诸如烷基化、酰化或缩合等反应制备前体分子。
环化: 中间体在受控条件下进行环化反应,通常涉及催化剂或特定的温度和压力设置。
纯化: 最终产物使用诸如重结晶、色谱法或蒸馏等技术进行纯化,以确保高纯度和产率。
工业生产方法
在工业环境中,CB 1762 的生产通过优化反应条件来扩大规模,以最大限度地提高产量和效率。这通常涉及:
间歇式处理: 使用大型反应器分批进行反应,并仔细监测反应参数。
连续流动处理: 为了提高效率,可以使用连续流动反应器,使反应物不断供应并不断移除产物。
化学反应分析
反应类型
CB 1762 会发生各种化学反应,包括:
氧化: 在氧化剂存在下,CB 1762 可以转化为其氧化形式,通常导致形成新的官能团。
还原: 还原剂可以将 CB 1762 转化为其还原形式,改变其化学性质和反应性。
取代: CB 1762 可以参与取代反应,其中分子中的特定原子或基团被其他原子或基团取代。
常见的试剂和条件
氧化剂: 常见的氧化剂包括高锰酸钾、过氧化氢和三氧化铬。
还原剂: 硼氢化钠、氢化铝锂和氢气是常用的还原剂。
催化剂: 碳载钯、铂和镍等催化剂通常用于促进反应。
主要产品
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以产生酮或醛,而还原可以产生醇或胺。
科学研究应用
CB 1762 在科学研究中具有广泛的应用,包括:
化学: 它被用作有机合成的试剂以及各种化学反应的催化剂。
生物学: CB 1762 用于酶抑制和蛋白质相互作用的研究,提供了对生物过程的见解。
医学: 该化合物正在研究其潜在的治疗作用,包括其作为特定酶或受体抑制剂的作用。
工业: CB 1762 用于生产特种化学品、聚合物和其他工业产品。
作用机制
CB 1762 的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。这种相互作用可以抑制或激活某些途径,从而导致各种生物效应。该化合物的结构使其能够以高亲和力与这些靶标结合,调节其活性并影响细胞过程。
相似化合物的比较
可以将 CB 1762 与其他类似化合物进行比较,以突出其独特的性质:
类似化合物: 诸如 CB 1761 和 CB 1763 等化合物与 CB 1762 具有结构相似性,但在它们的特定官能团或分子构型方面有所不同。
独特性: CB 1762 独特的化学结构使其能够比其类似物更有效地与特定分子靶标相互作用,使其成为研究和工业应用中的一种宝贵工具。
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


